4-(3-Fluoro-5-hydroxyphenyl)phenol
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Overview
Description
4-(3-Fluoro-5-hydroxyphenyl)phenol is a phenolic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the preparation of substituted phenols in high yields without the need for chromatographic purification.
Another method involves the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxyphenol, followed by demethylation with HBr in acetic acid
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The ipso-hydroxylation method is particularly attractive for industrial applications due to its simplicity, efficiency, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The fluorine atom and hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
4-(3-Fluoro-5-hydroxyphenyl)phenol can be compared with other similar compounds, such as:
4-Fluorophenol: Lacks the additional hydroxyl group, resulting in different chemical and biological properties.
5-Fluoro-2-hydroxybenzoic acid: Contains a carboxyl group instead of a second phenyl ring, leading to different reactivity and applications.
4-(Fluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring, resulting in different chemical behavior and uses.
The presence of both a fluorine atom and a hydroxyl group in this compound makes it unique among these compounds, providing a combination of properties that can be exploited for various applications.
Properties
IUPAC Name |
3-fluoro-5-(4-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWUDZFPHNALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683458 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-34-5 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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